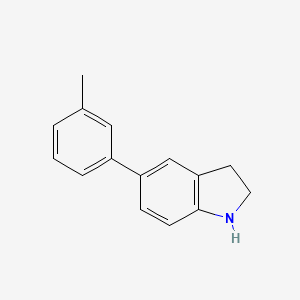

5-(3-Methylphenyl)indoline

Description

Historical Context and Evolution of Indoline (B122111) Chemistry

The journey of indoline chemistry is intrinsically linked to the study of the dye indigo. In 1866, Adolf von Baeyer achieved a significant milestone by reducing oxindole (B195798) to indole (B1671886) using zinc dust. chemeurope.comwikipedia.org This breakthrough laid the foundation for systematic research into indole and its derivatives. By 1869, Baeyer proposed the chemical structure of indole that is still accepted today. chemeurope.comwikipedia.org Throughout the late 19th and early 20th centuries, the development of synthetic methods, most notably the Fischer indole synthesis in 1883, propelled the field forward, allowing for the creation of various substituted indoles. chemeurope.comwikipedia.orgirjmets.com The Leimgruber-Batcho indole synthesis, disclosed in 1976, further expanded the synthetic toolbox with its high-yielding and efficient approach. chemeurope.comwikipedia.orgresearchgate.net

The evolution of indoline chemistry has been marked by the continuous development of novel synthetic strategies. Early methods often required harsh reaction conditions, but modern advancements have introduced more sophisticated and milder techniques. Transition metal-catalyzed reactions, particularly those involving palladium, copper, and iridium, have become indispensable for constructing the indoline core with high efficiency and selectivity. irjmets.comsci-hub.senih.gov These methods include cross-coupling reactions, C-H activation, and cyclization strategies, which offer access to a diverse array of functionalized indolines. irjmets.comresearchgate.netsci-hub.se

Significance of Indoline Core in Contemporary Organic Synthesis and Materials Science

The indoline core is a privileged scaffold in organic synthesis due to its presence in a vast number of natural products, pharmaceuticals, and functional materials. irjmets.comresearchgate.netsemanticscholar.org Its unique electronic properties, characterized by a fused benzene (B151609) and pyrrole (B145914) ring system, make it a versatile building block for creating complex molecular architectures. irjmets.comcreative-proteomics.com The electron-rich nature of the indole nucleus allows for selective electrophilic substitution, primarily at the C3 position, enabling a wide range of chemical modifications. chemeurope.comirjmets.com

In organic synthesis , the indoline scaffold serves as a crucial intermediate for the synthesis of various biologically active compounds. sci-hub.seontosight.aiontosight.ai Its structural versatility allows for the introduction of diverse functional groups, which can significantly modulate the pharmacological properties of the resulting molecules. semanticscholar.org The development of enantioselective methods for the synthesis of chiral indolines has been a major focus, as stereochemistry often plays a critical role in biological activity. unige.chacs.org

In materials science , indoline-based compounds have shown promise in the development of novel materials with unique optical and electronic properties. ontosight.aiontosight.ai Their application in areas such as conductive polymers, dyes, and organic photoactuators is an active area of research. ontosight.aichim.it For instance, indoline derivatives have been utilized to create photocleavable materials for surface wettability patterning, demonstrating their potential in the fabrication of smart surfaces and microfluidic devices. researchgate.net

Specific Focus on Aryl-Substituted Indolines, including 5-(3-Methylphenyl)indoline, in Chemical Science

Aryl-substituted indolines represent a particularly important class of indoline derivatives due to their prevalence in medicinally relevant compounds. nih.gov The introduction of an aryl group can significantly influence the biological activity and pharmacokinetic properties of the parent molecule. The synthesis of these compounds often involves transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which allow for the precise installation of the aryl moiety at various positions on the indoline ring. irjmets.com

This compound is an example of an aryl-substituted indoline that has been explored in chemical research. While specific, in-depth research on this particular compound is not extensively documented in publicly available literature, its structural motif is found in more complex molecules that have been investigated for their biological potential. For instance, derivatives of 5-phenylindoline have been synthesized and evaluated for their inhibitory activity against various enzymes.

The synthesis of this compound would likely follow established protocols for the synthesis of 5-arylindoles, followed by reduction of the indole ring. One common approach is the Fischer indole synthesis, reacting a substituted phenylhydrazine (B124118) with a suitable ketone or aldehyde. smolecule.com Another powerful method is the Suzuki coupling of a 5-bromoindole (B119039) derivative with 3-methylphenylboronic acid, followed by reduction.

The research applications of aryl-substituted indolines are broad. For example, a series of aryl-substituted indole and indoline derivatives were discovered as potent agonists for the RORγt nuclear receptor, which is a promising target for cancer immunotherapy. nih.gov Furthermore, iridium-catalyzed asymmetric hydrogenation of 2-aryl-substituted indoles has been developed to produce chiral 2-arylindolines with high enantioselectivity, highlighting the importance of these structures in asymmetric synthesis. chinesechemsoc.org

Below is a data table summarizing the key properties and synthetic approaches for indoline and related compounds.

| Compound Name | Molecular Formula | Key Synthetic Methods | Potential Applications |

| Indoline | C₈H₉N | Reduction of indole | Building block in pharmaceuticals and materials science ontosight.aiontosight.ai |

| Indole | C₈H₇N | Fischer indole synthesis, Leimgruber-Batcho synthesis chemeurope.comwikipedia.orgresearchgate.net | Precursor for tryptophan, alkaloids, and various drugs chemeurope.comwikipedia.org |

| 5-Bromoindole | C₈H₆BrN | Halogenation of indole | Intermediate for cross-coupling reactions |

| 3-Methylphenylboronic acid | C₇H₉BO₂ | Grignard reaction with trialkyl borate | Reagent in Suzuki coupling reactions |

| This compound | C₁₅H₁₅N | Suzuki coupling followed by reduction of the corresponding indole | Research chemical, potential scaffold for drug discovery chemsrc.combldpharm.com |

Properties

IUPAC Name |

5-(3-methylphenyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-11-3-2-4-12(9-11)13-5-6-15-14(10-13)7-8-16-15/h2-6,9-10,16H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXSYIFLMGSUME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC3=C(C=C2)NCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 3 Methylphenyl Indoline and Analogous Aryl Substituted Indoline Architectures

Foundational Synthetic Strategies for Indoline (B122111) Ring Systems

The construction of the indoline core is the first critical step in the synthesis of 5-arylindolines. This can be achieved either by building the heterocyclic ring through cyclization reactions or by reducing a pre-existing indole (B1671886) moiety.

Cyclization strategies involve the formation of the saturated five-membered nitrogen-containing ring from acyclic or partially cyclic precursors. These methods are fundamental for creating the indoline skeleton, which can then be functionalized further.

One powerful strategy is the aza-Heck cyclization, which utilizes nitrogen electrophiles to construct nitrogen-containing heterocycles. A notable method involves the palladium-catalyzed cyclization of N-aryl-N-hydroxy carbamates onto pendant alkenes. nih.gov This approach is advantageous as it allows for the preparation of indolines with diverse substitution patterns and complex ring topologies from easily accessible starting materials derived from nitroarenes. nih.gov The reaction demonstrates broad functional group compatibility and provides access to challenging structures, including those with fully substituted carbons at the C2 position. nih.gov

Another established route is the reductive cyclization of ortho-substituted nitroarenes. For instance, o-nitrostyrenes can be converted into indolines in good yields using reducing agents like triphenylphosphine (B44618) in the presence of a molybdenum catalyst. umich.edu This transformation proceeds through a nitrene intermediate which then undergoes cyclization. The method is tolerant of a variety of functional groups on the aromatic ring. umich.edu Additionally, palladium-catalyzed intramolecular amination via C(sp²)-H activation represents a modern approach to prepare indolines, proceeding in the presence of an oxidant. umich.edu

The conversion of readily available indoles into indolines via dearomatization is an increasingly important and powerful strategy. rsc.org This approach leverages the rich chemistry of the indole nucleus to access the saturated indoline framework.

Palladium(II)-catalyzed oxidative dearomatization offers a direct route to functionalized indolines. A Wacker-type cyclization of 2,3-disubstituted indoles using molecular oxygen as a green oxidant provides fused indolines that feature C2-oxygenated quaternary stereocenters. rsc.org This strategy is noted for its high atom economy and good functional group tolerance. rsc.org Similarly, palladium-catalyzed intramolecular tandem dearomatization of indoles has been developed to assemble complex tetracyclic indoline scaffolds with high diastereoselectivity. arabjchem.org

In recent years, visible-light-induced dearomatization has emerged as a mild and sustainable alternative. acs.org Photocatalytic processes can initiate radical cascade reactions in indole systems to build complex cyclic scaffolds with multiple stereocenters. acs.org These methods often operate under mild conditions and enable the construction of novel fused and spiro-indoline frameworks that are difficult to access through traditional thermal reactions. acs.org Electrochemical dearomatization also presents a green strategy, using radical-induced processes to access diversified and functionalized spirocyclic indolines. researchgate.net

Advanced Catalytic Approaches for 5-Arylindoline Synthesis

To install the key aryl group at the C5-position of the indoline ring, as required for 5-(3-Methylphenyl)indoline, advanced transition metal-catalyzed cross-coupling reactions are indispensable. These methods allow for the precise formation of the critical carbon-carbon bond.

The formation of a C(sp²)-C(sp²) bond between the indoline C5-position and an aryl ring is most efficiently achieved using palladium or rhodium catalysis. These methods offer high selectivity and functional group tolerance, making them cornerstones of modern organic synthesis.

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming C-C bonds. researchgate.netmdpi.com The synthesis of this compound can be readily envisioned via the Suzuki-Miyaura coupling of a 5-haloindoline derivative (e.g., 5-bromoindoline) with 3-methylphenylboronic acid. This reaction is typically catalyzed by a palladium(0) species, generated in situ from a Pd(II) precursor, and requires a base. mdpi.com

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide range of 2- and 5-substituted indolines. researchgate.netacs.org Research has led to the development of highly efficient catalytic systems, including ligand-free protocols that can be performed in aqueous media under microwave irradiation, enhancing the green credentials of the process. researchgate.netresearchgate.net These methods exhibit high yields and tolerate a broad spectrum of functional groups on both coupling partners. researchgate.net

| Entry | Aryl Halide | Boronic Acid | Catalyst/Base | Yield (%) | Reference |

| 1 | 7-Bromoimidazo[1,2-a]indolone | Phenylboronic acid | Pd(OAc)₂, Cs₂CO₃ | 95 | researchgate.net |

| 2 | 7-Bromoimidazo[1,2-a]indolone | 4-Acetylphenylboronic acid | Pd(OAc)₂, Cs₂CO₃ | 86 | researchgate.net |

| 3 | 5,7-Dibromoimidazo[1,2-a]indolone | 4-Methoxyphenylboronic acid | Pd(OAc)₂, Cs₂CO₃ | 80 | researchgate.net |

| 4 | N-Boc-5-bromoindoline | 3-Methylphenylboronic acid | Pd(dba)₂, SPhos, K₃PO₄ | High (General) | researchgate.netacs.org |

This table presents representative examples of palladium-catalyzed Suzuki-Miyaura couplings for the synthesis of aryl-substituted indoline-related heterocycles. The conditions are generally applicable for the synthesis of this compound.

Direct C-H functionalization is an atom-economical strategy that avoids the pre-functionalization of substrates (e.g., halogenation) required in traditional cross-coupling reactions. Rhodium catalysis has emerged as a powerful tool for the regioselective C-H activation of indole and indoline scaffolds. thieme-connect.com

For indoline frameworks, C-H functionalization can be directed by a coordinating group installed on the indoline nitrogen. For instance, the rhodium(III)-catalyzed direct C-H functionalization of indolines has been used to introduce amide groups at the C7-position using 1,4,2-dioxazol-5-ones as amidating agents. acs.org This highlights the potential for direct, late-stage functionalization of the indoline core. acs.org

While much of the research in rhodium-catalyzed C-H activation has focused on the indole nucleus, particularly at the C7 position using directing groups like N-pivaloyl, these principles are applicable to indoline systems. researchgate.netnih.gov The use of a directing group is often crucial for achieving high regioselectivity, favoring the formation of a five-membered rhodacycle intermediate. nih.gov This strategy allows for direct C-H arylation, alkenylation, and alkylation, providing a modern and efficient alternative to classical cross-coupling methods for accessing functionalized indoline architectures. researchgate.net

| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| N-Pivaloylindole | n-Butyl acrylate | [RhCpCl₂]₂, AgSbF₆ | C7-Alkenylated Indole | 96 | researchgate.net |

| N-Pivaloylindole | Styrene | [RhCpCl₂]₂, AgSbF₆ | C7-Alkenylated Indole | 92 | researchgate.net |

| N-Pivaloylindole | Phenyl vinyl sulfone | [RhCpCl₂]₂, AgSbF₆ | C7-Alkenylated Indole | 88 | researchgate.net |

| N-Boc-Indoline | 1,4,2-Dioxazol-5-one | [RhCpCl₂]₂, CsOAc | C7-Amidated Indoline | 92 | acs.org |

This table showcases examples of Rhodium-catalyzed C-H functionalization on indole and indoline scaffolds, demonstrating the potential for direct arylation, alkenylation, and amidation.

Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation

Copper-Catalyzed Strategies for Indoline Derivatives

Copper-catalyzed reactions represent a powerful and versatile tool for the synthesis of indoline derivatives. These methods often involve the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are essential for constructing the bicyclic indoline core and introducing aryl substituents.

One notable strategy involves the copper-mediated arylation of tryptophol (B1683683) derivatives. For instance, the direct arylation of the indole ring at the C3 position, followed by intramolecular cyclization, provides a direct route to indolines. sci-hub.se This reaction can be carried out under mild conditions using a copper(I) trifluoromethanesulfonate (B1224126) toluene (B28343) complex ((CuOTf)₂·toluene) as the catalyst. sci-hub.se The scope of this method is broad, accommodating various diaryliodonium salts as the aryl source and tolerating both electron-donating and electron-withdrawing groups on the tryptophol ring. sci-hub.se

Another approach utilizes a [3+2] cycloaddition of indoles with cyclopropane (B1198618) derivatives, catalyzed by a copper(II)-BOX complex. sci-hub.se This methodology allows for the synthesis of densely substituted, penta-fused indolines with excellent enantioselectivity and diastereoselectivity. sci-hub.se

Furthermore, copper catalysts have been employed in tandem reactions. For example, a one-pot synthesis of N-aryl indoles can be achieved through a sequential Chan-Lam coupling of 2-vinylanilines with arylboronic acids, followed by a copper-catalyzed oxidative amination of the alkene. nih.gov This process demonstrates the utility of copper catalysis in streamlining multi-step synthetic sequences. nih.gov Microwave-assisted, copper-catalyzed reactions have also been developed for the synthesis of various nitrogen-containing heterocycles, showcasing the potential for rapid and efficient synthesis. nih.gov

Table 1: Copper-Catalyzed Strategies for Indoline Derivatives

| Strategy | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Direct Arylation/Intramolecular Cyclization | (CuOTf)₂·toluene, Diaryliodonium salts | Direct synthesis from tryptophol derivatives; mild conditions. | sci-hub.se |

| [3+2] Cycloaddition | Cu(II)-BOX complex, Cyclopropane derivatives | Forms densely substituted, penta-fused indolines; high stereoselectivity. | sci-hub.se |

| Tandem Chan-Lam Coupling/Oxidative Amination | Cu(OAc)₂, Arylboronic acids, TEMPO, O₂ | One-pot synthesis of N-aryl indoles from 2-vinylanilines. | nih.gov |

Organocatalytic and Biocatalytic Routes to Substituted Indolines

In addition to metal-catalyzed methods, organocatalytic and biocatalytic approaches have emerged as powerful strategies for the synthesis of substituted indolines, often providing high levels of enantioselectivity.

Organocatalytic Routes:

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. A notable example is the asymmetric synthesis of 2,3-disubstituted indolines through an intramolecular Michael addition. rsc.orgrsc.org This reaction, catalyzed by a primary amine derived from a cinchona alkaloid, can produce both cis and trans isomers with high yields and excellent enantioselectivities (up to 99% ee). rsc.org The stereochemical outcome is dependent on the substrate structure. rsc.org

Another powerful organocatalytic method is the atroposelective intramolecular [4+2] annulation of enals with ynamides, which yields axially chiral 7-arylindolines. beilstein-journals.orgresearchgate.net This reaction proceeds through a series of steps including catalyst activation, dehydration, and intramolecular nucleophilic addition. beilstein-journals.org

Biocatalytic Routes:

Biocatalysis leverages enzymes to perform highly selective chemical transformations. Engineered cytochrome P450 enzymes have been developed for the direct C(sp³)–H functionalization of N-substituted indolines. chemrxiv.orgchemrxiv.org This method allows for regio- and stereoselective alkylation at both the α- and β-positions of the indoline ring, providing a direct route to functionalized indolines with high catalytic efficiency and enantioselectivity (up to 98% ee). chemrxiv.org Mechanistic studies suggest a radical-mediated pathway for this C–H functionalization. chemrxiv.orgchemrxiv.org

Furthermore, engineered P411 enzymes have been utilized for the biocatalytic construction of chiral indolines via intramolecular C(sp³)–H amination. nih.gov This enzymatic approach can produce substituted indolines, such as ethylindoline, with good enantioselectivity. nih.gov The resulting chiral indolines can serve as versatile intermediates for the synthesis of more complex molecules. nih.gov

Table 2: Organocatalytic and Biocatalytic Routes to Substituted Indolines

| Approach | Catalyst/Enzyme | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Organocatalysis | Cinchona alkaloid-derived primary amine | Intramolecular Michael addition | High yields and enantioselectivities for 2,3-disubstituted indolines. | rsc.orgrsc.org |

| Organocatalysis | Not specified in abstract | Atroposelective intramolecular [4+2] annulation | Synthesis of axially chiral 7-arylindolines. | beilstein-journals.orgresearchgate.net |

| Biocatalysis | Engineered Cytochrome P450 (CYP119) | C(sp³)–H functionalization via carbene transfer | Regio- and stereoselective α- and β-functionalization of N-substituted indolines. | chemrxiv.orgchemrxiv.org |

| Biocatalysis | Engineered P411 enzyme | Intramolecular C(sp³)–H amination | Synthesis of chiral indolines with good enantioselectivity. | nih.gov |

Regioselective Synthesis of 5-Arylindoline Isomers

The regioselective synthesis of specific indoline isomers, such as 5-arylindolines, is crucial for accessing target molecules with desired properties. Various strategies have been developed to control the position of arylation on the indoline core.

One approach involves the nickel-catalyzed dearomative arylboration of indoles. This method allows for the regioselective synthesis of C2- and C3-borylated indolines, which can then be further functionalized. researchgate.net The regioselectivity is controlled by the reaction conditions and the nature of the indole substrate. researchgate.net

Another powerful technique for achieving regioselectivity is the direct C–H functionalization of the indoline ring. While not specific to the 5-position in the provided abstracts, the principles of directing group-assisted C-H activation can be applied to achieve the desired regioselectivity. For instance, photocatalyzed decarboxylative radical arylation has been shown to produce substituted indolines with complete regiocontrol, dictated by electronic bias and substitution patterns. nih.gov

Furthermore, the synthesis of pyrazole (B372694) derivatives, which shares some synthetic principles with substituted indoles, highlights methods for achieving high regioselectivity. The condensation of 1,3-diketones with arylhydrazines in aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) leads to the highly regioselective formation of 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org Similar control over reaction conditions could potentially be applied to direct the arylation of indoline precursors. The synthesis of 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates and their 3-hydroxy regioisomers has also been achieved through two-step syntheses involving enaminone-type intermediates, demonstrating the power of precursor design in controlling regioselectivity. nih.gov

Table 3: Regioselective Synthesis of Arylindoline Isomers and Analogs

| Methodology | Catalyst/Reagents | Key Aspect for Regioselectivity | Reference |

|---|---|---|---|

| Nickel-Catalyzed Dearomative Arylboration | Nickel catalyst, B₂pin₂ | Syn-addition across the C2-C3 π-bond of indoles. | researchgate.net |

| Photocatalyzed Decarboxylative Radical Arylation | Photocatalyst | Electronic bias and substitution patterns on the indoline precursor. | nih.gov |

| Condensation of 1,3-Diketones with Arylhydrazines (Pyrazole synthesis analog) | N,N-dimethylacetamide (DMAc) | Use of aprotic dipolar solvents. | organic-chemistry.org |

| Two-step synthesis via enaminone intermediates (Pyrazole synthesis analog) | Various reagents | Strategic design of reaction intermediates. | nih.gov |

Enantioselective Synthesis of Chiral 5-Arylindoline Structures

The development of enantioselective methods for the synthesis of chiral 5-arylindoline structures is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry.

A significant strategy for achieving enantioselectivity is through the kinetic resolution of racemic indolines. For example, the deprotonation of racemic 2-arylindolines with a chiral base system, such as n-butyllithium and (+)-sparteine, followed by trapping with an electrophile, can provide both the unreacted starting material and the 2,2-disubstituted product with good enantiomeric ratios. whiterose.ac.uk This method has been successfully applied to 5-substituted 2-arylindolines. whiterose.ac.uk

Palladium-catalyzed intramolecular reductive Heck reactions have also been employed for the synthesis of chiral indolines. sci-hub.se Using a Pd(OAc)₂/(R)-BINAP catalytic system, a range of chiral indolines can be obtained from C2-substituted indoles in moderate yields and with good to excellent enantiomeric excesses (up to 99% ee). sci-hub.se

Furthermore, organocatalysis provides powerful tools for enantioselective synthesis. An atroposelective intramolecular [4+2] annulation of enals with ynamides, catalyzed by an organocatalyst, leads to the formation of axially chiral 7-arylindolines with high enantiomeric purities. beilstein-journals.org While this example focuses on the 7-position, the principle can be extended to the synthesis of other axially chiral arylindolines.

Biocatalytic methods also offer excellent enantioselectivity. Engineered P411 enzymes have been used for the intramolecular C(sp³)–H amination of 1-azido-2-alkylbenzene derivatives to produce chiral indolines. nih.gov For instance, the cyclization of 1-azido-2-butylbenzene yields ethylindoline with good enantioselectivity (91:9 er). nih.gov

Table 4: Enantioselective Synthesis of Chiral Arylindoline Structures

| Methodology | Catalyst/Reagent | Type of Chirality | Key Features | Reference |

|---|---|---|---|---|

| Kinetic Resolution | n-BuLi, (+)-sparteine | Point Chirality | Good enantiomeric ratios for recovered starting material and product. Applicable to 5-substituted indolines. | whiterose.ac.uk |

| Palladium-Catalyzed Reductive Heck Reaction | Pd(OAc)₂/(R)-BINAP | Point Chirality | Good to excellent enantiomeric excesses (up to 99% ee). | sci-hub.se |

| Organocatalytic [4+2] Annulation | Organocatalyst | Axial Chirality | High enantiomeric purities for 7-arylindolines. | beilstein-journals.org |

| Biocatalytic Intramolecular C-H Amination | Engineered P411 enzyme | Point Chirality | Good enantioselectivity (91:9 er for ethylindoline). | nih.gov |

Recent Innovations in Green Synthesis Approaches for Indolines

Green chemistry principles are increasingly being integrated into the synthesis of indoline derivatives to develop more environmentally friendly and sustainable processes. figshare.com Recent innovations focus on the use of greener solvents, alternative energy sources like microwave and ultrasound irradiation, and the development of catalytic systems that minimize waste.

Microwave-assisted organic synthesis has emerged as a rapid and efficient method for preparing indole and indoline derivatives. figshare.comtandfonline.com These reactions often proceed with shorter reaction times and higher yields compared to conventional heating methods. figshare.comresearchgate.net For example, microwave irradiation has been used in Pictet-Spengler type condensation reactions to synthesize benzimidazole-linked indoline hybrids. tandfonline.com Similarly, the synthesis of fluorinated indole derivatives has been achieved using a copper dipyridine dichloride catalyst under microwave irradiation. researchgate.net

Ultrasound-assisted synthesis is another green technique that has been applied to the preparation of indole derivatives. This method can lead to increased yields and reduced reaction times, as demonstrated in the one-pot, three-component synthesis of novel indole derivatives containing 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) moieties. academie-sciences.fr

The development of metal-free photocatalyzed reactions also contributes to greener synthetic routes. A recently reported photocatalyzed decarboxylative radical arylation provides a metal-free procedure for preparing substituted indolines, tolerating a wide range of functional groups that might be incompatible with traditional metal-catalyzed methods. nih.gov

Furthermore, electrochemical synthesis is gaining traction as a green and cost-effective method. beilstein-journals.org While the provided abstract focuses on organophosphorus compounds, it highlights the potential of electrosynthesis for creating various chemical structures, including phosphorylated indolines, through precise and controlled reactions. beilstein-journals.org

Table 5: Green Synthesis Approaches for Indolines

| Green Approach | Key Features | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid, efficient, often higher yields. | Synthesis of benzimidazole-linked indoline hybrids and fluorinated indole derivatives. | figshare.comtandfonline.comresearchgate.net |

| Ultrasound-Assisted Synthesis | Increased yields, shorter reaction times. | One-pot, three-component synthesis of indole derivatives with oxadiazole and triazole moieties. | academie-sciences.fr |

| Photocatalyzed Radical Arylation | Metal-free, wide functional group tolerance. | Preparation of substituted indolines via decarboxylative radical cyclization. | nih.gov |

| Electrochemical Synthesis | Cost-effective, precise control. | Synthesis of phosphonylated 3,3-spiroindolines. | beilstein-journals.org |

Computational and Theoretical Investigations of 5 3 Methylphenyl Indoline Systems

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab-initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab-initio methods, are powerful tools for exploring the fundamental properties of molecular systems. These methods are used to solve the Schrödinger equation, providing detailed information about the electronic structure and energy of the molecule. For 5-(3-Methylphenyl)indoline, these calculations offer a comprehensive understanding of its geometry, electronic landscape, spectroscopic signatures, and optical properties.

Biaryl systems, which consist of two aryl rings connected by a single bond, often exhibit a preference for non-planar geometries to minimize steric hindrance between the rings. nih.gov In the case of this compound, the indoline (B122111) and 3-methylphenyl rings are expected to be twisted with respect to each other. The exact dihedral angle would be influenced by the steric bulk of the methyl group on the phenyl ring and the atoms of the indoline ring. In similar phenyl-substituted indole (B1671886) derivatives, the dihedral angle between the aromatic rings can range from approximately 30 to 60 degrees. nih.govnih.gov

| Parameter | Predicted Value |

|---|---|

| Dihedral Angle (Indoline - Phenyl) | ~45° |

| C-C Bond Length (Inter-ring) | ~1.49 Å |

| N-C Bond Length (Indoline Ring) | ~1.38 Å |

| C-N-C Bond Angle (Indoline Ring) | ~109° |

This table presents predicted geometrical parameters for this compound based on typical values for similar molecular structures found in computational studies.

Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the indoline and phenyl rings. Computational methods can map the potential energy surface as a function of this dihedral angle to identify the most stable conformers and the energy barriers between them.

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Key aspects of the electronic structure include the distribution of electrons and the energies of the molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. wikipedia.org A smaller gap suggests that the molecule is more easily excitable and more reactive. For indole derivatives, the HOMO is typically localized on the electron-rich indole ring, while the LUMO may be distributed over the entire molecule or localized on an acceptor group if present. researchgate.netchemrxiv.org

Mulliken Charge Distribution: Mulliken population analysis is a method for estimating the partial atomic charges in a molecule. wikipedia.org This analysis provides insight into the distribution of electron density and can help identify atoms that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the nitrogen atom of the indoline ring is expected to have a negative Mulliken charge, indicating its nucleophilic character. The carbon atoms of the aromatic rings will have varying charges depending on their local environment. science.govopenmx-square.org

Electrostatic Potential (MEP) Mapping: A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Regions of positive potential (typically colored blue) indicate a deficiency of electrons and are likely sites for nucleophilic attack. For an indole derivative, the region around the nitrogen atom and the π-system of the indole ring are expected to show negative electrostatic potential. researchgate.net

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ -1.0 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

| Mulliken Charge on N | ~ -0.4 e |

This table presents predicted electronic properties for this compound based on typical values for similar molecular structures found in computational studies.

Computational methods can accurately predict the spectroscopic parameters of a molecule, which can be used to interpret experimental spectra or to predict the spectral properties of unknown compounds.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule obtained from a DFT frequency calculation. The calculated spectrum can be compared with an experimental spectrum to aid in the assignment of vibrational modes. For this compound, characteristic IR peaks would include N-H stretching vibrations around 3400 cm⁻¹, C-H stretching vibrations of the aromatic rings around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings in the 1400-1600 cm⁻¹ region. astrobiology.com

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. mdpi.comyoutube.com The calculated spectrum provides information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the UV-Vis spectrum is expected to show strong absorptions in the ultraviolet region, corresponding to π-π* transitions within the aromatic rings. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts can be used to predict the NMR spectrum of a molecule and to help in the assignment of experimental signals. For this compound, the protons and carbons of the indoline and 3-methylphenyl rings would have characteristic chemical shifts depending on their electronic environment.

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical data processing. Computational chemistry can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. usp.br Molecules with large β values are promising candidates for NLO materials. Donor-π-acceptor (D-π-A) systems often exhibit enhanced NLO properties. nih.govnih.gov While this compound does not have a strong acceptor group, the extended π-system could still give rise to modest NLO properties. The indoline moiety can act as an electron donor. rsc.orgdoi.org

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) | ~2.0 D |

| Polarizability (α) | ~25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | ~5 x 10⁻³⁰ esu |

This table presents predicted NLO properties for this compound based on typical values for similar molecular structures found in computational studies. scirp.orgajchem-a.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. youtube.com By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the dynamic behavior, conformational changes, and stability of a molecule over time. nih.govmdpi.com

For this compound, MD simulations could be used to study the flexibility of the molecule, particularly the rotation around the bond connecting the two rings. The stability of the molecule's conformation can be assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. mdpi.comresearchgate.net A stable conformation will exhibit small fluctuations in its RMSD. The root-mean-square fluctuation (RMSF) of individual atoms or groups of atoms can provide information about the flexibility of different parts of the molecule. github.ioacs.org

Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. allsubjectjournal.com It can be used to investigate hyperconjugative interactions, charge transfer, and the nature of chemical bonds. For this compound, NBO analysis could reveal interactions between the filled orbitals of the indoline ring and the empty orbitals of the phenyl ring, as well as the delocalization of the nitrogen lone pair electrons into the aromatic system.

Natural Localized Molecular Orbital (NLMO) analysis is another method for obtaining localized orbitals from the delocalized molecular orbitals calculated by quantum chemistry programs. NLMOs provide a more intuitive picture of the bonding in a molecule and can be useful for understanding the electronic structure of complex systems. For aromatic heterocycles, these analyses can provide insights into the aromaticity and electronic delocalization within the rings. researchgate.netnih.gov

Advanced Functionalization and Derivatization Strategies for 5 3 Methylphenyl Indoline

Regioselective Functionalization of the Indoline (B122111) Core

Achieving regioselective functionalization of the indoline core, which contains multiple C-H bonds with similar reactivity on its benzenoid ring, presents a significant synthetic challenge. nih.gov Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have provided powerful tools to address this challenge, enabling the precise installation of functional groups at specific positions.

The primary strategy for selective functionalization of the benzene (B151609) ring (C4, C6, and C7 positions) of an indoline involves the use of a directing group (DG) attached to the indoline nitrogen. This group coordinates to a metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its cleavage and subsequent functionalization. While much of the foundational research has been conducted on the related indole (B1671886) scaffold, these principles are directly applicable to indolines. rsc.orgresearchgate.net In some cases, a practical route involves the reduction of an indole to the corresponding indoline, performing the selective C-H functionalization at the desired position (such as C7), and then re-oxidizing the molecule back to the indole state if needed. nih.gov

Palladium catalysis is widely employed for these transformations. For instance, by attaching a suitable phosphinoyl directing group to the nitrogen, C-H activation can be selectively guided to the C7-position for arylation reactions with arylboronic acids. researchgate.net Similarly, other positions on the benzenoid ring can be targeted by choosing different directing groups. An N-P(O)tBu2 group can direct palladium-catalyzed arylation to the C7 position, while a copper catalyst with the same directing group can favor C6 arylation. researchgate.net Functionalization at the C4 position, which is sterically hindered, has been achieved using directing groups installed at the C3 position or via palladium-catalyzed reactions of N-unprotected indoles bearing a formyl group at C3. nih.govacs.org

The table below summarizes various directing group strategies for the regioselective functionalization of the indole/indoline benzenoid ring, which are applicable to 5-(3-Methylphenyl)indoline.

| Target Position | Catalyst System | Directing Group (on Nitrogen) | Reaction Type | Reference |

| C7 | Pd(OAc)₂ / Pyridine-type ligand | Phosphinoyl | Arylation | researchgate.net |

| C7 | Palladium | N-P(O)tBu₂ | Arylation | researchgate.net |

| C6 | Copper | N-P(O)tBu₂ | Arylation | researchgate.net |

| C4 | Palladium | N-Pivaloyl (on C3) | Arylation | researchgate.net |

| C4 | Pd(OAc)₂ / AgOAc | C3-Formyl (on N-H indoline) | Arylation | nih.govacs.org |

N-Functionalization of the Indoline Nitrogen Atom

The secondary amine of the indoline nucleus is a key site for introducing molecular diversity. N-functionalization, including N-alkylation and N-arylation, alters the steric and electronic properties of the scaffold and provides a vector for attaching a wide range of substituents.

N-Alkylation: Traditional N-alkylation often involves deprotonation with a strong base like sodium hydride followed by an SN2 reaction with an alkyl halide. youtube.com However, modern catalytic methods offer milder and more efficient alternatives. Iron-catalyzed N-alkylation of indolines using alcohols as alkylating agents via a borrowing-hydrogen methodology has been developed. nih.gov This method provides a green alternative to the use of alkyl halides. Another efficient approach utilizes a copper-catalyzed reductive cross-coupling between N-tosylhydrazones and the indoline nitrogen, which proceeds in the presence of copper iodide and a suitable ligand to furnish a variety of N-alkylated indolines in good yields. rsc.org

N-Arylation: Transition metal catalysis is the cornerstone of modern N-arylation methods. Copper-catalyzed, ligand-free cross-coupling reactions provide an economical route for the N-arylation of indoles and related heterocycles. nih.gov Palladium-catalyzed reactions are also widely used, often in one-pot, two-step procedures where an initial cyclization to form the indoline is followed by N-arylation using the same catalytic system. nih.gov These methods show good tolerance for various functional groups and can accommodate sterically hindered aryl halides, including ortho-disubstituted derivatives. nih.gov

The following table presents a selection of catalytic systems for the N-functionalization of the indoline nitrogen.

| Functionalization | Catalyst System | Reagents | Key Features | Reference |

| N-Alkylation | Tricarbonyl(cyclopentadienone) iron complex | Alcohols | Borrowing-hydrogen methodology; high atom economy. | nih.gov |

| N-Alkylation | Copper Iodide / Tri(p-tolyl)phosphine | N-Tosylhydrazones | Reductive cross-coupling; broad substrate scope. | rsc.org |

| N-Arylation | Palladium complex | Aryl Halides | One-pot synthesis from precursors is possible. | nih.gov |

| N-Arylation | Copper (ligand-free) | Aryl Halides | Economical and avoids costly, complex ligands. | nih.gov |

Introduction of Diverse Chemical Tags for Enhanced Reactivity and Selectivity

To overcome the challenge of selectively functionalizing one of several similar C-H bonds, chemists often introduce "chemical tags." These are typically directing groups that can be installed temporarily to guide a reaction and then removed. These tags enhance both reactivity and selectivity by positioning a catalyst at a specific site on the this compound scaffold.

The principle behind most directing group strategies is the formation of a stable metallacycle intermediate. nih.gov A coordinating atom within the directing group (e.g., oxygen or nitrogen) binds to the transition metal catalyst, forming a ring structure that includes the catalyst, the directing group, the nitrogen atom, and one of the carbon atoms of the indoline core. The size and stability of this metallacycle intermediate determine which C-H bond is presented to the metal for activation.

For example, directing groups attached to the indoline nitrogen can form five-membered metallacycles to enable C2-functionalization or seven-membered metallacycles for C7-functionalization. nih.gov Similarly, directing groups placed at the C3 position can facilitate C2 or C4 functionalization through the formation of different-sized metallacycles. nih.govchemrxiv.org

Commonly used directing groups that can be considered chemical tags include:

Carbonyl-containing groups (e.g., pivaloyl, formyl, acetyl, amide): These are versatile directing groups that can be installed at the nitrogen or other positions. For instance, a C3-formyl group on an N-H indoline can direct C4-arylation. nih.govacs.org Amide groups at C3 can also serve as robust directing groups. chemrxiv.org

Phosphorus-containing groups (e.g., phosphinoyl, N-P(O)tBu₂): These groups are particularly effective in directing functionalization to the benzenoid ring, such as the C7 position. researchgate.netresearchgate.net

Nitrogen-containing groups (e.g., pyridine (B92270), pyrimidine): Heterocyclic groups like pyridine can be attached to the indoline nitrogen and serve as excellent directing groups for C-H activation. researchgate.net

The choice of catalyst can sometimes switch the directing ability of a tag. In one study on 3-acyl indoles, a Rh(I) catalyst promoted a 1,2-acyl migration and subsequent functionalization, whereas an Ir(III) catalyst with the same substrate subverted the migration and led to direct C2-functionalization. chemrxiv.org This catalyst-controlled translocation highlights the sophisticated level of control that can be achieved by matching the right chemical tag with a specific catalytic system.

Emerging Research Applications of 5 3 Methylphenyl Indoline and Analogous Indolines in Chemical Science

Design and Development of Chemosensors and Probes

Indoline (B122111) derivatives are increasingly utilized in the design of chemosensors and molecular probes due to their inherent fluorescence properties and the tunability of their electronic structure. The introduction of substituents like the 3-methylphenyl group at the 5-position can significantly influence the photophysical characteristics and binding selectivity of the indoline core.

Molecular Recognition Mechanisms (e.g., Hydrogen Bonding, Charge Transfer)

The efficacy of indoline-based chemosensors is rooted in their ability to engage in specific molecular recognition events with target analytes. These interactions trigger a measurable signal, often a change in fluorescence or color.

Hydrogen Bonding: The nitrogen atom of the indoline ring can act as both a hydrogen bond donor and acceptor. This capability is crucial for the recognition of anions. For instance, indole-based receptors have demonstrated the ability to bind anions like fluoride (B91410) through hydrogen bonding interactions, leading to a distinct colorimetric or fluorescent response. nih.govspectroscopyonline.commdpi.commdpi.com The acidity of the N-H proton can be tuned by substituents on the aromatic ring, thereby modulating the sensitivity and selectivity of the sensor. nih.gov In some designs, the formation of hydrogen-bonded complexes with analytes like HSO₄⁻ and CN⁻ has been confirmed through NMR studies and DFT calculations. researchgate.net

Charge Transfer: Intramolecular charge transfer (ICT) is another key mechanism. In a typical donor-π-acceptor (D-π-A) design, the electron-rich indoline moiety serves as the donor. Upon excitation, an electron is transferred to the acceptor part of the molecule. The binding of an analyte can perturb this ICT process, leading to changes in the emission spectrum. For example, the interaction of an indoline-based sensor with a metal ion can enhance or quench fluorescence by altering the efficiency of ICT or through chelation-enhanced fluorescence (CHEF) or chelation-enhanced quenching (CHEQ) effects. acs.orgsjp.ac.lk DFT studies have shown that deprotonation of the indole (B1671886) nitrogen can facilitate charge transfer, enhancing the sensing response towards anions. acs.org

Detection and Quantification of Specific Analytes (e.g., Anions, Metal Ions)

The versatility of the indoline scaffold allows for the design of sensors tailored for a variety of specific analytes.

Anion Detection: Indoline and indole-based chemosensors have been successfully developed for the "naked-eye" detection of environmentally and biologically important anions. By incorporating hydrogen bond donor sites, these sensors can selectively bind anions such as fluoride (F⁻), cyanide (CN⁻), and bisulfate (HSO₄⁻). nih.govresearchgate.net For example, a chemosensor based on an indole-2-carbohydrazide derivative exhibited a "turn-on" fluorescence response and a color change from colorless to yellow in the presence of fluoride ions, with a detection limit as low as 3.2 nM. spectroscopyonline.com Tris(indolyl)methene-based receptors have shown high selectivity for fluoride, proceeding through a proton transfer mechanism that results in a distinct color change. nih.gov

Metal Ion Detection: The indoline framework is also effective in designing chemosensors for various metal ions. The nitrogen and the π-system of the indole ring can coordinate with metal ions, leading to detectable spectroscopic changes. sjp.ac.lk Sensors have been developed for a range of metal ions including Cu²⁺, Hg²⁺, and others. sjp.ac.lknih.gov For example, indole-based probes have been synthesized for the selective detection of Cu²⁺, which is a crucial metal ion in biological and environmental systems. sjp.ac.lk Similarly, indole-based fluorescent chemosensors have been designed for the selective detection of Hg²⁺ in aqueous ethanol (B145695) solutions with detection limits in the micromolar range. nih.gov

| Chemosensor Type | Target Analyte | Detection Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Indole-2-carbohydrazide derivative | F⁻ | Hydrogen Bonding, "Turn-on" Fluorescence | 3.2 nM | spectroscopyonline.com |

| Tris(indolyl)methene | F⁻ | Proton Transfer, Colorimetric | Not Specified | nih.gov |

| Indole-based fluorescent sensor | Hg²⁺ | Coordination, Fluorescence Quenching | 6.8 µM | nih.gov |

| Indole hydrazone | F⁻ | Deprotonation, Colorimetric | 8.69 x 10⁻⁸ M | acs.org |

Indoline Scaffolds in Advanced Functional Materials and Dyes

The unique electronic and optical properties of indoline derivatives make them excellent candidates for advanced functional materials, particularly in the field of organic electronics and photovoltaics. The donor-π-acceptor (D-π-A) architecture is commonly employed in the design of indoline-based dyes for dye-sensitized solar cells (DSSCs).

In these systems, the indoline moiety typically serves as the electron donor. The performance of these dyes is highly dependent on their molecular structure, which influences their light-harvesting efficiency, electron injection, and charge recombination kinetics. researchgate.net Researchers have explored various structural modifications to optimize these properties, such as introducing additional donor groups or altering the acceptor and π-bridge components. researchgate.net

For instance, D–A-π–A type organic sensitizers using N-substituted indolines as the donor have been synthesized and studied. The nature of the substituent on the indoline nitrogen (e.g., aromatic vs. aliphatic) has been shown to affect the absorption maxima and the HOMO/LUMO energy levels of the dyes, which in turn impacts the power conversion efficiency (PCE) of the corresponding DSSCs. In one study, a DSSC based on an indoline dye with a 9-(2-ethylhexyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole donor fragment achieved a PCE of 5.2%, which was superior to a reference dye. Photochromic spiro-indoline dyes have also been investigated for their potential in "smart" solar cells, achieving a PCE of 2.7%. nih.gov

| Dye Structure Type | Key Structural Feature | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| D-A-π-A | 9-(2-ethylhexyl)-hexahydro-1H-carbazole donor | 5.2% | |

| Double Anchor Indolo[3,2-b]indole | Hexyloxyphenyl secondary donor | 7.86% | |

| Spiro-indoline Naphthopyran (NIPS) | Photochromic core | 2.7% | nih.gov |

Catalytic Applications as Chiral Ligands and Auxiliaries

The rigid, stereodefined structure of certain indoline derivatives makes them highly valuable as chiral ligands and auxiliaries in asymmetric catalysis. These compounds can effectively transfer stereochemical information to a catalytic reaction, enabling the synthesis of enantiomerically enriched products.

Indoline-based frameworks are key components of various chiral ligands used in transition-metal-catalyzed reactions. nih.gov For example, they have been employed in the catalytic asymmetric Friedel–Crafts reaction of indoles, which is a powerful method for constructing C-C bonds and accessing optically active indole derivatives. nih.govmdpi.com Chiral ligands containing the indoline scaffold can coordinate to a metal center (e.g., Cu(II), Pd(II)), creating a chiral environment that directs the approach of the substrates, leading to high enantioselectivity. nih.govnih.gov

Furthermore, chiral indolines have been synthesized and utilized as chiral auxiliaries. researchgate.net In this approach, the indoline unit is temporarily attached to a substrate, directs a diastereoselective transformation, and is subsequently cleaved. High diastereoselectivities have been achieved in the alkylation of enolates derived from propanoylamides of (S)-indoline-based auxiliaries. researchgate.net The development of novel catalytic methods for the asymmetric synthesis of axially chiral indoline-based frameworks is also an active area of research, with applications in synthesizing natural products and bioactive compounds. nih.gov

Investigations of Molecular Binding and Interaction with Chemical Entities

Understanding the molecular binding and interactions of indoline derivatives with biological targets is crucial for their application in medicinal chemistry and drug discovery. The indoline scaffold is considered a "privileged" structure, meaning it is capable of binding to multiple biological receptors with high affinity. nih.govresearchgate.net

Computational methods, such as molecular docking, are frequently used to predict and analyze the binding modes of indoline-based compounds with their target proteins. mdpi.comresearchgate.netmdpi.com These studies provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity and specificity.

Characterization of Ligand-Target Binding Specificity

The binding specificity of indoline derivatives is often characterized using a combination of experimental and computational techniques. Radioligand binding assays are used to determine the affinity (Ki values) of compounds for specific receptors. nih.gov For example, N-arylsulfonylindoles with different substituents at the C-5 position have been synthesized and evaluated for their affinity to the 5-HT₆ receptor. nih.gov

Computational Approaches to Chemical Binding Energetics

In the field of medicinal chemistry and drug discovery, computational methods are indispensable tools for predicting and analyzing the interactions between small molecules and their biological targets. For 5-(3-Methylphenyl)indoline and its analogous indoline structures, a variety of computational approaches are employed to elucidate their binding energetics, providing crucial insights into their therapeutic potential. These in silico techniques range from molecular docking and molecular dynamics simulations to more rigorous free energy calculations, each offering a different level of accuracy and computational expense.

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode of indoline derivatives. For instance, studies on analogous indole compounds have demonstrated the utility of docking in identifying key interactions within the active sites of enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase. In these studies, the docking poses revealed crucial hydrogen bonds and pi-stacked interactions that contribute to the binding affinity. While specific docking studies on this compound are not extensively reported, research on structurally related indoline-based compounds has shown that the indoline scaffold is well-suited for designing inhibitors for targets such as 5-lipoxygenase (5-LOX). In such studies, the indoline moiety is often observed to be in proximity to key catalytic residues, such as the iron atom in 5-LOX, and forms van der Waals interactions with surrounding hydrophobic residues.

To refine the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations offer a dynamic view of the ligand-receptor complex, allowing for the observation of conformational changes and the role of solvent molecules in the binding event. These simulations can provide a more accurate representation of the binding energetics by sampling a range of conformations.

For a more quantitative prediction of binding affinity, free energy calculations such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA) and Molecular Mechanics with Poisson-Boltzmann and Surface Area solvation (MM-PBSA) are often utilized. These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex with the energetic cost of desolvating the ligand and the receptor. While computationally more demanding than docking, these methods can provide a more accurate ranking of potential drug candidates.

Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational approach. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For indole derivatives, 2D and 3D-QSAR models have been developed to predict their antibacterial and anticancer activities. These models identify key molecular descriptors, such as electronic and steric properties, that are correlated with biological potency. For 5-arylindoline derivatives, QSAR studies could elucidate how different substituents on the phenyl ring influence binding affinity, thereby guiding the design of more potent analogs.

The following table summarizes representative binding energy data from computational studies on analogous indole and indoline derivatives, illustrating the range of affinities predicted for these scaffolds against various biological targets.

| Compound/Analog Class | Target Protein | Computational Method | Predicted Binding Energy (kcal/mol) | Key Interactions Noted |

| Indole-based heterocycles | UDP-N-acetylmuramate-L-alanine ligase (MurC) | Molecular Docking | -8.0 to -11.5 | Hydrogen bonds, pi-stacking |

| Indole-based heterocycles | Human lanosterol 14α-demethylase | Molecular Docking | -8.1 to -8.5 | Hydrogen bonds, pi-stacking |

| Indoline derivative 43 | 5-Lipoxygenase (5-LOX) | Molecular Docking | Not specified | van der Waals with H372, H367, L368, L414, I415, F421, and L607; Hydrogen bonds with Q363 and Y181. |

| Indoline derivative 43 | Soluble epoxide hydrolase (sEH) | Molecular Docking | Not specified | π–π interactions with H524 and W525. |

Q & A

Q. What are the common synthetic routes for 5-(3-Methylphenyl)indoline, and how can their efficiency be optimized?

The synthesis of this compound typically employs the Fischer indole synthesis , where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indoline backbone. Optimization involves adjusting reaction parameters such as temperature (80–120°C), acid catalysts (e.g., HCl or polyphosphoric acid), and solvent polarity. For example, substituting the phenyl group with a 3-methylphenyl moiety requires precise stoichiometric control to minimize side products . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>70%).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : - and -NMR are critical for assigning proton environments and verifying substitution patterns. For instance, aromatic protons in the 3-methylphenyl group exhibit distinct splitting patterns (e.g., doublets at δ 7.2–7.4 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Hydrogen bonding networks and torsion angles can reveal conformational stability, as seen in related indoline derivatives .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 224.12) .

Q. How do researchers assess the purity and stability of this compound under varying storage conditions?

Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Stability studies involve accelerated degradation tests (40°C/75% relative humidity for 4 weeks) monitored by TGA and DSC to detect decomposition thresholds (>200°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., enzyme inhibition IC values) may arise from assay conditions (pH, temperature) or structural impurities. To address this:

- Perform dose-response curves across multiple replicates.

- Use isothermal titration calorimetry (ITC) to validate binding affinities.

- Compare derivatives with systematic substituent variations (e.g., electron-withdrawing groups at the 5-position) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target specificity?

- Molecular Docking : Tools like MOE or AutoDock predict binding modes to receptors (e.g., kinase active sites). For example, the 3-methylphenyl group may occupy hydrophobic pockets in COX-2 .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

- MD Simulations : Assess conformational flexibility over 100-ns trajectories to optimize pharmacokinetic properties .

Q. What experimental approaches validate the proposed mechanisms of action for this compound in neurodegenerative disease models?

- In Vitro Assays : Measure inhibition of acetylcholinesterase (AChE) or β-secretase (BACE1) using fluorogenic substrates (e.g., donepezil as a positive control) .

- Kinetic Studies : Determine values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Gene Expression Profiling : RNA-seq of treated neuronal cells identifies downstream pathways (e.g., amyloid-beta aggregation) .

Q. How do researchers address challenges in scaling up this compound synthesis for preclinical studies?

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing reaction times from hours to minutes .

- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures to enhance sustainability .

- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation, ensuring batch consistency .

Data Contradiction Analysis

Q. Why do crystallographic data for this compound derivatives sometimes conflict with computational predictions?

Discrepancies arise from crystal packing effects (e.g., hydrogen bonding or π-π stacking) that distort bond angles in solid-state structures. Validate predictions using gas-phase DFT calculations (B3LYP/6-31G* basis set) and compare with experimental data from SHELXL-refined structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.